molecular formula C28H29N3O3S B14255651 N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide CAS No. 353507-09-2

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B14255651
CAS No.: 353507-09-2
M. Wt: 487.6 g/mol
InChI Key: KVEAYIOTWRAQSN-UHFFFAOYSA-N
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Description

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide: is a complex organic compound that features a unique combination of functional groups, including an amide, a thiazolidinone, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the thiazolidinone ring.

    Amide Bond Formation: The thiazolidinone intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage.

    Final Coupling: The final step involves coupling the intermediate with 2,6-dimethylphenylamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)benzamide
  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

353507-09-2

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C28H29N3O3S/c1-18-10-8-11-19(2)24(18)29-27(34)28(3,4)30-25(33)21-14-9-15-22(16-21)31-23(32)17-35-26(31)20-12-6-5-7-13-20/h5-16,26H,17H2,1-4H3,(H,29,34)(H,30,33)

InChI Key

KVEAYIOTWRAQSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

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